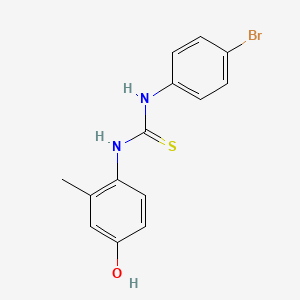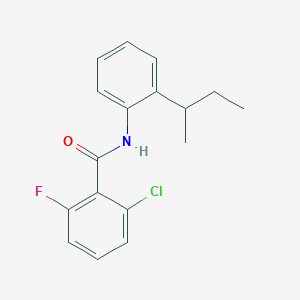
N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine
Übersicht
Beschreibung
N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. It belongs to the class of quinazoline derivatives and is known for its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and viral replication. It has also been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including DNA topoisomerase and protein kinase. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Moreover, it has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological properties. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine. One potential direction is to investigate its potential as a therapeutic agent for viral infections, including HIV and HCV. Another direction is to explore its potential as a chemotherapeutic agent for cancer treatment. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties, including its solubility and bioavailability.
Conclusion
In conclusion, N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound with significant potential for medicinal chemistry. Its unique pharmacological properties, including its anticancer, antiviral, and anti-inflammatory properties, make it an attractive target for further research. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for its research.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. Several studies have reported its ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. Moreover, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17(2)9-7-5-3-4-6-8(7)15-10(16-9)11(12,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMIMDXMNMXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4693926.png)
![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4693931.png)
![2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4693938.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenylprolinamide](/img/structure/B4693944.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4693946.png)
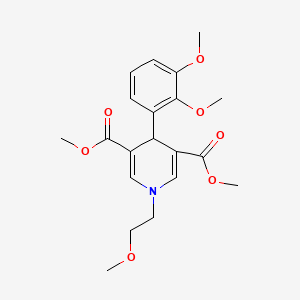
![ethyl (2-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4693974.png)
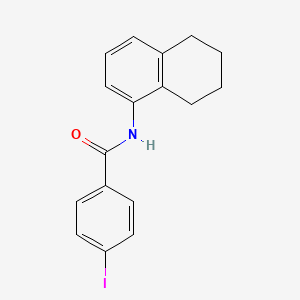
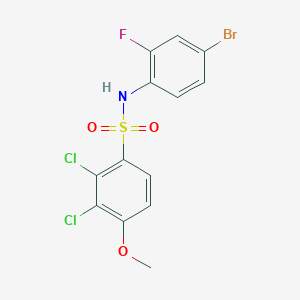


![5-[(3-chlorophenoxy)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4694005.png)
